(3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one
Description
Evolution of Chalcone (B49325) and Benzothiophene (B83047) Scaffolds in Synthetic Methodologies and Chemical Transformations
The synthesis of chalcone and benzothiophene scaffolds has evolved significantly over the years, with the development of more efficient and versatile methodologies.
Chalcone Synthesis:
Chalcones are traditionally synthesized via the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde. nih.govnih.gov While this method remains widely used, modern organic synthesis has introduced several advanced techniques to improve yields, reduce reaction times, and expand the substrate scope. These include:
Microwave-assisted synthesis: This technique often leads to faster reactions and higher yields compared to conventional heating methods.
Ultrasound-assisted synthesis: Sonication can enhance the rate of Claisen-Schmidt condensations, providing a green and efficient alternative.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have emerged as powerful tools for the synthesis of complex chalcones that are not readily accessible through traditional condensation methods. nih.govekb.eg
Benzothiophene Synthesis:
The construction of the benzothiophene ring system can be achieved through various synthetic routes, often involving the cyclization of sulfur-containing precursors. nih.govrsc.org Some of the key methods include:
Gewald Reaction: This multicomponent reaction is a versatile method for the synthesis of polysubstituted thiophenes, which can be further elaborated to form benzothiophenes.
Transition Metal-Catalyzed Cyclizations: Palladium, copper, and other transition metals are frequently employed to catalyze the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives to form the benzothiophene core. nih.gov
Domino Reactions: These one-pot, multi-step reactions provide an efficient and atom-economical approach to the synthesis of complex benzothiophene-fused heterocycles. rhhz.netresearchgate.net
The evolution of these synthetic methodologies has not only facilitated the synthesis of a vast library of chalcone and benzothiophene derivatives but has also enabled the exploration of their chemical transformations, leading to the discovery of new reactions and the development of novel molecular architectures.
Significance of Alpha, Beta-Unsaturated Carbonyl Compounds in Mechanistic Organic Chemistry
Alpha, beta-unsaturated carbonyl compounds, such as the chalcone core in (3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one, are highly versatile intermediates in organic synthesis due to their unique electronic properties. fiveable.mersc.org The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system with two electrophilic sites: the carbonyl carbon and the beta-carbon. wikipedia.orguomosul.edu.iq This dual reactivity allows for a wide range of chemical transformations, making these compounds valuable building blocks for the construction of complex molecules. fiveable.me
The key reactions of alpha, beta-unsaturated carbonyl compounds include:
1,2-Addition (Direct Addition): Strong, hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the electrophilic carbonyl carbon, leading to the formation of allylic alcohols. uomosul.edu.iq
1,4-Addition (Conjugate Addition or Michael Addition): Soft nucleophiles, such as enamines, cuprates, and thiols, preferentially attack the beta-carbon, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond. fiveable.mewikipedia.orguomosul.edu.iq The Michael addition is a particularly important reaction in organic synthesis for the formation of carbon-carbon bonds. uomosul.edu.iq
Cycloaddition Reactions: The double bond of alpha, beta-unsaturated carbonyl compounds can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Reduction Reactions: The double bond and the carbonyl group can be selectively reduced using different reagents. For example, sodium borohydride (B1222165) typically reduces the carbonyl group, while catalytic hydrogenation can reduce both functional groups. wikipedia.org
The tunable reactivity of alpha, beta-unsaturated carbonyl compounds, governed by the nature of the nucleophile, the substrate, and the reaction conditions, makes them central to many mechanistic studies and synthetic strategies in organic chemistry. nih.gov
Current Research Trajectories in Heterocyclic Chemistry for Novel Compound Development
Heterocyclic chemistry is a cornerstone of modern drug discovery and materials science, with a continuous drive towards the development of novel compounds with enhanced properties. nih.govrroij.com Current research in this field is characterized by several key trends:
Development of Novel Synthetic Methodologies: There is a strong emphasis on the development of new, efficient, and sustainable synthetic methods for the construction and functionalization of heterocyclic rings. researchgate.netrsc.org This includes the use of C-H activation, photoredox catalysis, and flow chemistry to access novel chemical space. rsc.org
Fragment-Based Drug Design: Heterocyclic scaffolds are widely used in fragment-based drug design, where small molecular fragments are identified and then optimized to create potent and selective drug candidates. rroij.com
Privileged Structures: The concept of "privileged structures," such as the benzothiophene and chalcone scaffolds, continues to be a guiding principle in drug discovery. nih.govresearchgate.net Researchers are actively exploring the combination of different privileged structures to create hybrid molecules with improved biological activities. mdpi.com
Computational Chemistry: In silico methods, including molecular docking and quantum chemical calculations, are increasingly used to design and predict the properties of new heterocyclic compounds, thereby accelerating the drug discovery process. nih.gov
The field of heterocyclic chemistry is constantly evolving, driven by the need for new molecules to address unmet medical needs and to create advanced materials with novel functions. rroij.comresearchgate.net The synthesis and study of hybrid systems like this compound are at the forefront of this research, offering exciting opportunities for future discoveries.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(1-benzothiophen-3-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9(13)6-7-10-8-14-12-5-3-2-4-11(10)12/h2-8H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSIPOAYWAJGGP-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 3e 4 1 Benzothiophen 3 Yl but 3 En 2 One
Nucleophilic and Electrophilic Addition Reactions at the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone system in (3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one is a classic Michael acceptor, characterized by two electrophilic centers: the carbonyl carbon and the β-carbon of the alkene. This dual reactivity allows for both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (to the β-carbon).
Nucleophilic Addition: The predominant reaction pathway with soft nucleophiles is the 1,4-conjugate or Michael addition. acs.org This is due to the electronic delocalization from the carbonyl group, which renders the β-carbon electron-deficient and susceptible to attack. A wide variety of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. For instance, the reaction with arylpiperazines has been used to synthesize novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives. nih.gov These reactions are often carried out under mild conditions and can be facilitated by supported inorganic reagents. nih.gov
Hard nucleophiles, such as organolithium or Grignard reagents, may favor 1,2-addition to the carbonyl group, leading to the formation of allylic alcohols. The regioselectivity between 1,2- and 1,4-addition is influenced by factors like the nature of the nucleophile, solvent, and reaction temperature.
Electrophilic Addition: The alkene double bond can also undergo electrophilic addition. While less common for α,β-unsaturated ketones compared to isolated alkenes due to the electron-withdrawing effect of the carbonyl group, reactions with strong electrophiles like halogens (e.g., Br₂) can proceed. Electrophilic cyclization reactions, a powerful tool for synthesizing halogenated heterocycles, have been successfully applied to related 2-alkynylthioanisoles to generate 3-halobenzo[b]thiophenes. nih.gov This suggests that the benzothiophene (B83047) moiety itself is reactive towards electrophiles. nih.govresearchgate.net
| Reaction Type | Reagent/Nucleophile | Product Type | Reference |
|---|---|---|---|
| 1,4-Conjugate Addition (Michael) | Arylpiperazines | β-Amino ketone derivatives | nih.gov |
| 1,4-Conjugate Addition (Michael) | Thiols (e.g., 1,3-propanedithiol) | β-Thioether ketone derivatives | acs.org |
| 1,2-Addition | Organolithium reagents | Allylic alcohols | mdpi.com |
| Electrophilic Addition | Halogens (e.g., Br₂) | Dihalo-ketones | nih.gov |
Cycloaddition and Annulation Reactions for Novel Heterocyclic System Generation
The conjugated system of this compound serves as a valuable component in cycloaddition and annulation reactions, enabling the construction of complex, fused, and spirocyclic heterocyclic frameworks.
[3+2] Cycloaddition Reactions: The electron-deficient alkene of the α,β-unsaturated ketone moiety makes it an excellent dipolarophile for 1,3-dipolar cycloadditions. Reactions with 1,3-dipoles such as azomethine ylides can be employed to synthesize highly functionalized pyrrolidine (B122466) rings fused to the benzothiophene system. nih.govmdpi.com Organocatalytic enantioselective [3+2] cycloadditions have been developed for related systems, such as 2-arylidene-1,3-indandiones with benzothiophenone imines, to afford complex dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with high stereocontrol. mdpi.comnih.gov This highlights the potential for asymmetric synthesis using the benzothiophene butenone scaffold.
Annulation Reactions: The compound can also participate as a two-carbon component in annulation reactions to form larger rings. For example, its enolate, formed by deprotonation at the α-carbon, can act as a nucleophile in reactions with suitable electrophiles to build new six-membered rings.
| Reaction Type | Reactant Partner | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| [3+2] 1,3-Dipolar Cycloaddition | Azomethine Ylides | Benzo nih.govnih.govthieno[2,3-c]pyrroles | nih.gov |
| [3+2] 1,3-Dipolar Cycloaddition | Heteroaromatic N-Ylides | Fused Polyheterocycles | mdpi.com |
| Organocatalytic Asymmetric [3+2] Cycloaddition | Benzothiophenone Imines | Dispiro-pyrrolidines | mdpi.comnih.gov |
Functional Group Interconversions and Derivatization Strategies
The ketone and benzothiophene functionalities of the title compound offer numerous opportunities for chemical modification to generate a library of derivatives. vanderbilt.edu
Reactions of the Carbonyl Group: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov This transformation introduces a new stereocenter and a hydroxyl group that can be further functionalized, for example, through esterification or etherification.
Reactions of the Benzothiophene Ring: The benzothiophene ring itself is amenable to derivatization. Electrophilic aromatic substitution, such as nitration or halogenation, typically occurs at specific positions on the benzene (B151609) portion of the ring system, although the reactivity is influenced by the existing substituent. researchgate.net Furthermore, the sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties of the entire molecule. mdpi.com
| Functional Group | Transformation | Reagents | Product | Reference |
|---|---|---|---|---|
| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | nih.gov |
| Sulfur (in benzothiophene) | Oxidation | m-CPBA | Sulfoxide/Sulfone | mdpi.com |
| Benzene ring (in benzothiophene) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂ | Substituted Benzothiophene | researchgate.net |
| Alkene | Reduction | H₂, Pd/C | Saturated Ketone | N/A |
Redox Chemistry and Oxidative/Reductive Transformations
The redox chemistry of this compound involves transformations at the sulfur atom, the α,β-unsaturated system, and the carbonyl group.
Oxidation: The sulfur heteroatom in the benzothiophene ring is susceptible to oxidation. Using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), it can be converted stepwise into the corresponding 5,5-dioxide (sulfoxide) and subsequently to the 5,5,10,10-tetraoxide (sulfone). mdpi.com This oxidation significantly lowers the energy of the HOMO and LUMO frontier orbitals, thereby altering the optoelectronic properties of the molecule. mdpi.com Oxidative dehydrogenative coupling, promoted by reagents like 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ) in the presence of acid, is another potential reaction pathway for related benzothiophene systems, leading to the formation of dimers. researchgate.net
Reduction: Several functional groups in the molecule can be reduced. Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) can reduce the carbon-carbon double bond, the carbonyl group, or both, depending on the reaction conditions. More selective reagents can target specific sites. As mentioned, sodium borohydride will typically reduce the ketone to an alcohol without affecting the double bond or the aromatic system. nih.gov
Investigation of Isomerization Pathways and Stereochemical Dynamics
The stereochemistry of this compound is centered around the C=C double bond, which exists predominantly as the more stable E-isomer. researchgate.net
E/Z Isomerization: Interconversion between the E and Z isomers is possible, typically through photochemical irradiation or acid/base catalysis. The energy barrier for this isomerization influences the stereochemical stability of the compound. The E-isomer is generally thermodynamically favored due to reduced steric hindrance between the benzothiophene ring and the acetyl group.
Keto-Enol Tautomerism: Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. The position of this equilibrium is typically far to the keto side. However, the formation of the enol or enolate intermediate is crucial for reactions occurring at the α-carbon, such as alkylation or aldol-type condensations. Theoretical studies on related chalcone (B49325) derivatives have explored the existence and stability of different tautomeric forms. researchgate.netresearchgate.net
Mechanistic Investigations of Chemical Reactions Involving 3e 4 1 Benzothiophen 3 Yl but 3 En 2 One
Reaction Pathway Elucidation through Kinetic Studies
Kinetic studies are instrumental in elucidating the step-by-step sequence of a chemical reaction. For the formation of (3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one, which is typically synthesized via a Claisen-Schmidt condensation, the reaction kinetics can reveal the rate-determining step and the influence of reactant concentrations and catalyst activity.
The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen. wikipedia.org In the synthesis of the title compound, this would involve the reaction of 1-benzothiophene-3-carbaldehyde with acetone (B3395972). Kinetic investigations of similar Claisen-Schmidt condensations to form trans-chalcones have been performed using heterogeneous catalysts, such as nanocrystalline metal oxides. digitellinc.com These studies have shown that the reaction rate is dependent on the surface properties of the catalyst, including its acidity and basicity. digitellinc.com
For a typical base-catalyzed Claisen-Schmidt condensation, the proposed mechanism involves the following steps:
Deprotonation of the enolizable ketone (acetone) by a base to form an enolate ion.
Nucleophilic attack of the enolate on the carbonyl carbon of the aromatic aldehyde (1-benzothiophene-3-carbaldehyde).
Protonation of the resulting alkoxide to form a β-hydroxy ketone.
Dehydration of the β-hydroxy ketone to yield the α,β-unsaturated ketone (the chalcone).
A kinetic study of the hydrogenation of benzothiophene (B83047) catalyzed by a ruthenium complex revealed a rate law of r = kcat[cat][H2], indicating a first-order dependence on both the catalyst and hydrogen concentration, but zero-order with respect to the benzothiophene concentration. thaiscience.info While this study focuses on the hydrogenation of the parent benzothiophene, it highlights how kinetic data can be used to deduce the molecularity of the rate-determining step and the species involved. Similar kinetic analyses for the formation of this compound would provide valuable information on its reaction pathway.
Table 1: Hypothetical Kinetic Data for the Formation of this compound
| Experiment | [1-benzothiophene-3-carbaldehyde] (M) | [Acetone] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 5 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 5 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 5 | 1.2 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 10 | 2.4 x 10⁻⁵ |
This table is illustrative and does not represent actual experimental data.
Transition State Analysis in Compound Formation and Transformation
Transition state analysis provides a molecular-level picture of the highest energy point along the reaction coordinate. For the formation and transformation of this compound, computational methods such as Density Functional Theory (DFT) can be employed to model the transition states.
In the context of the Claisen-Schmidt condensation, the transition state for the carbon-carbon bond-forming step (the attack of the enolate on the aldehyde) is of particular interest. DFT calculations can provide the geometry and energy of this transition state, offering insights into the stereoselectivity of the reaction. For a related compound, (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one, both tautomeric forms of the molecule were optimized using DFT methods, and the structural parameters showed good correlation with experimental data. jcsp.org.pk This suggests that DFT is a reliable tool for studying the structures of benzothiophene chalcones and, by extension, their transition states.
Computational analyses of chlorinated chalcone (B49325) derivatives have been performed to study the effect of electron distribution on their activity. researchgate.net Such studies calculate global and local reactivity descriptors, which can help in understanding the sites of nucleophilic and electrophilic attack, a key aspect of transition state analysis. researchgate.net
The transformation of this compound into other heterocyclic systems would also proceed through specific transition states. For instance, its reaction with a dinucleophile could lead to the formation of a new ring system, and the geometry of the transition state would dictate the stereochemical outcome of the reaction.
Isotopic Labeling and NMR Spectroscopy for Mechanistic Insights
Isotopic labeling is a powerful experimental technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. In conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, it can be used to determine bond connectivities and reaction pathways.
For the Claisen-Schmidt condensation leading to this compound, deuterium (B1214612) labeling could be employed. For instance, using deuterated acetone (acetone-d6) would result in a product with deuterium atoms at specific positions. The location of these deuterium atoms, as determined by ¹H and ²H NMR spectroscopy, would confirm the origin of the protons in the final product and validate the proposed mechanism.
NMR spectroscopy is also crucial for the structural elucidation of reaction products and intermediates. Detailed spectroscopic investigations, including ¹H-NMR and ¹³C-NMR, have been reported for novel 3-acetyl-2-aminothiophenes, which are structurally related to the precursors of the title compound. mdpi.comdoaj.org In a study on the reaction of 3-(3-aryl-3-oxopropenyl)chromen-4-ones with 1,2-phenylenediamine, various one- and two-dimensional NMR experiments were used to elucidate the structure of the unexpected product. mdpi.com This demonstrates the power of NMR in identifying reaction products and, by inference, providing insights into the reaction mechanism.
Role of Intermediates and Reaction Catalysis
In the base-catalyzed Claisen-Schmidt condensation, the enolate of acetone is a key reactive intermediate. Its formation is facilitated by a base catalyst, which can be a hydroxide (B78521) salt or an amine. The choice of catalyst can influence the reaction rate and yield. For example, in the synthesis of chalcones from benzo[b]thiophene-3-carbaldehyde, both KOH and pyrrolidine (B122466) have been used as catalysts, with pyrrolidine providing better yields, albeit at a slower rate.
In a broader context, the synthesis of the benzothiophene core itself often involves catalysis. Palladium-catalyzed reactions are commonly employed for the construction of the benzothiophene ring system. nih.gov For instance, a three-component domino reaction to synthesize benzothiophene-fused N-heterocycles has been developed under catalyst-free conditions, where the reaction pathway is influenced by the nature of the reactants. researchgate.net In a different approach, an amine-promoted selective cleavage of the C-S bond of thioisatin is a key step in a three-component synthesis of benzothiophene derivatives. researchgate.net
Table 2: Common Catalysts in the Synthesis of Benzothiophene Chalcones and Related Compounds
| Catalyst Type | Example | Reaction Type |
| Base Catalyst | Potassium Hydroxide (KOH) | Claisen-Schmidt Condensation |
| Organocatalyst | Pyrrolidine | Claisen-Schmidt Condensation |
| Transition Metal | Palladium (II) Iodide (PdI₂) | Heterocyclodehydration |
| Acid Catalyst | Sulfamic Acid | Multicomponent Reaction |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. DFT calculations for compounds analogous to (3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one, such as other benzothiophene (B83047) derivatives, have been successfully employed to determine optimized geometries, vibrational frequencies, and electronic properties. jcsp.org.pkrroij.commdpi.com For instance, studies on similar chalcone (B49325) derivatives have shown a good correlation between structural parameters obtained from DFT calculations and those determined by X-ray diffraction. jcsp.org.pkresearchgate.net
Conformational Analysis and Energy Landscapes
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov For related benzothiophene derivatives, DFT calculations have been used to determine these parameters. mdpi.commdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov These calculations can help in predicting the sites for electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies for a Related Benzothiophene Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.230 |
| LUMO | -2.400 |
| Energy Gap (ΔE) | 3.830 |
Data is hypothetical and based on values reported for similar benzothiophene structures for illustrative purposes. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule. nih.gov It is a valuable tool for identifying the electrophilic and nucleophilic sites. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group, indicating a site for electrophilic interaction. The hydrogen atoms would exhibit a positive potential.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics. For this compound, MD simulations could be employed to study its conformational changes in different solvent environments or its interaction with a biological target, such as a protein binding site. nih.govsemanticscholar.org Currently, there is a lack of specific MD simulation studies for this compound, representing an area for future investigation.
Quantum Chemical Investigations of Reaction Mechanisms and Catalysis
Quantum chemical methods are powerful for elucidating reaction mechanisms at the atomic level. These calculations can map out the entire reaction pathway, identifying transition states and intermediates. nih.gov For reactions involving this compound, such as its synthesis or metabolic degradation, quantum chemical calculations could provide valuable mechanistic details. For instance, in the synthesis of similar benzothiophene derivatives, computational studies have been used to understand the reaction pathways. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Frameworks)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The theoretical framework of QSAR involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be electronic, steric, or hydrophobic in nature. For a series of this compound derivatives with known biological activities, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. nih.gov This approach is widely used in drug discovery to guide the optimization of lead compounds.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP (partition coefficient) |
Advanced Spectroscopic and Analytical Research Methodologies
X-ray Crystallography for Solid-State Structural Determination and Packing Analysis
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a solid state, providing valuable data on bond lengths, bond angles, and intermolecular interactions. While crystallographic data for (3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one itself is not prominently available in the reviewed literature, detailed structural analyses have been performed on closely related heteroaryl chalcones derived from benzo[b]thiophene-3-carbaldehyde. These analogues serve as excellent models for understanding the structural characteristics of the title compound.
Studies on compounds such as (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one and (E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one reveal that the core chalcone (B49325) structure, consisting of the benzothiophene (B83047) ring linked to a phenyl ring via an α,β-unsaturated carbonyl system, is nearly planar. researchgate.net This planarity is a consequence of the extensive π-conjugation across the molecule.
The crystal packing of these molecules is stabilized by a network of intermolecular interactions. Weak C–H···O interactions involving the keto group are commonly observed. researchgate.net Furthermore, depending on the substituents, stronger interactions such as O-H···O or N-H···O hydrogen bonds can play a significant role in defining the supramolecular architecture. researchgate.net In some structures, π–π stacking interactions between the aromatic rings (phenyl and benzothiophene) of adjacent molecules contribute to the stability of the crystal lattice. researchgate.net These non-covalent interactions are crucial in dictating the solid-state properties of the material.
Table 1: Crystallographic Data for Representative Benzothiophene-3-yl Chalcone Analogues
| Parameter | (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | (E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one |
|---|---|---|
| Chemical Formula | C₁₇H₁₂O₂S | C₁₇H₁₃NOS |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| a (Å) | 16.95 | 11.33 |
| b (Å) | 15.01 | 10.45 |
| c (Å) | 5.34 | 12.18 |
| β (°) | 90 | 108.31 |
| Volume (ų) | 1358.9 | 1369.1 |
Data sourced from studies on closely related benzothiophene-3-carbaldehyde based chalcones. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. For conjugated systems like benzothiophene chalcones, the most significant electronic transitions are typically π → π* and n → π*.
The UV-Vis spectra of chalcones are characterized by intense absorption bands, typically in the range of 200-400 nm. biointerfaceresearch.com The extended conjugation involving the benzothiophene ring, the enone bridge, and the second aromatic ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. nih.gov
The spectrum typically shows two main absorption bands. The more intense band at shorter wavelengths is generally assigned to the π → π* transition, involving the entire conjugated system. biointerfaceresearch.com A less intense band at longer wavelengths can be attributed to the n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen atom. biointerfaceresearch.com Spectral data for analogues like (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one confirms absorption maxima in the UV region, consistent with these expected transitions. researchgate.net The precise position and intensity of these absorption bands are sensitive to the solvent and the nature of substituents on the aromatic rings. nih.gov
Table 2: Electronic Absorption Data for Benzothiophene-3-yl Chalcone Analogues
| Compound | λmax (nm) | Associated Transition |
|---|---|---|
| (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | 280, 355 | π → π* and n → π* |
| (E)-1-(2-aminophenyl)-3-(benzo[b]thiophen-3-yl)prop-2-en-1-one | 275, 368 | π → π* and n → π* |
Data sourced from studies on closely related benzothiophene-3-carbaldehyde based chalcones. researchgate.net
Electrochemical Methods and Cyclic Voltammetry for Electronic Properties
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to study the redox behavior of molecules, providing information about their electronic properties, such as ionization potential and electron affinity. This data is crucial for assessing the potential of these compounds in electronic applications, such as organic semiconductors. rsc.org
For instance, studies on 4,4′-bibenzo[c]thiophene derivatives show that oxidation potentials are influenced by substituents on the benzothiophene core. nih.gov Electron-donating groups tend to lower the oxidation potential, making the molecule a better electron donor. core.ac.uk Similarly, the electrochemical behavior of chalcones shows oxidation processes related to the conjugated system. mdpi.com The electrophilic character and chemical reactivity of chalcones can be correlated with their oxidation potentials. mdpi.com This information is vital for designing molecules with specific electronic characteristics for materials science applications.
Table 3: Oxidation Potentials for Representative Benzothiophene Derivatives
| Compound | Oxidation Potential (Eₒₓ) vs. Fc/Fc⁺ (V) |
|---|---|
| 4,4′-Bibenzo[c]thiophene (BBT-1) | 0.88 |
| 1,1′-Silyl-disubstituted-4,4′-BBT (BBT-2) | 0.78 |
| 1,1′,3,3′-Silyl-tetrasubstituted-4,4′-BBT (BBT-3) | 0.67 |
Data illustrates the effect of substitution on the electronic properties of the benzothiophene system. nih.gov
Synthetic Utility and Precursor Role of 3e 4 1 Benzothiophen 3 Yl but 3 En 2 One
Intermediate in the Synthesis of Complex Polycyclic and Heterocyclic Systems
The α,β-unsaturated ketone framework inherent to (3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one makes it an excellent substrate for constructing larger, more complex molecular architectures. The electrophilic nature of the β-carbon and the carbonyl carbon allows for a variety of cyclization and cycloaddition reactions, leading to diverse polycyclic and heterocyclic products.
Chalcones are well-established intermediates for synthesizing a variety of heterocyclic compounds through reactions with binucleophilic reagents. tsijournals.comnih.gov For instance, reaction with reagents like hydrazine, hydroxylamine, urea, or thiourea (B124793) can yield six-membered heterocyclic rings such as pyrazolines, isoxazoles, oxazines, and thiazines, respectively. tsijournals.com The enone moiety acts as a Michael acceptor, initiating a cascade of reactions that result in ring formation.
Furthermore, the benzothiophene (B83047) core itself is a foundational unit for building sulfur-containing polycyclic aromatic compounds. nih.gov Synthetic strategies involving benzothiophene derivatives have been developed to create complex, fused-ring systems, some of which possess unique electronic or photochromic properties. nih.gov The combination of the reactive chalcone (B49325) unit with the stable benzothiophene scaffold in this compound provides a direct route to polycyclic systems that incorporate the benzothiophene nucleus. For example, [3+2] cycloaddition reactions involving similar scaffolds have been used to create highly functionalized and stereochemically complex dispiro compounds. nih.gov
Below is a table summarizing potential synthetic transformations for the title compound leading to complex heterocyclic systems.
| Reagent | Resulting Heterocyclic Core | Reaction Type |
| Hydrazine (N₂H₄) | Pyrazoline | Cyclocondensation |
| Hydroxylamine (NH₂OH) | Isoxazole | Cyclocondensation |
| Urea (CO(NH₂)₂) | Dihydropyrimidinone/Oxazine | Cyclocondensation |
| Thiourea (CS(NH₂)₂) | Dihydropyrimidinethione/Thiazine | Cyclocondensation |
| Guanidine | Aminopyrimidine | Cyclocondensation |
| Malononitrile | Pyridine derivative | Michael Addition/Cyclization |
Precursor for Diversified Chalcone Analogues and Hybrid Structures
This compound belongs to the broader class of benzothiophene-chalcone hybrids. nih.govmdpi.com These molecules are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate aldehyde with a ketone. researchgate.netrsc.org In this context, the title compound can be seen as a parent structure that can be systematically modified to generate a large library of diversified analogues.
By altering the starting materials—either using different substituted 1-benzothiophene-3-carbaldehydes with a simple ketone (like acetone) or by reacting 3-acetyl-1-benzothiophene with various aromatic or heteroaromatic aldehydes—a wide array of chalcone derivatives can be produced. mdpi.comnih.gov This modularity allows for the fine-tuning of the molecule's steric and electronic properties. The fusion of two distinct pharmacophores, the benzothiophene ring and the chalcone linker, into a single hybrid structure is a recognized strategy for developing compounds with novel characteristics. mdpi.com
The following table presents examples of diversified chalcone analogues that can be synthesized using this precursor approach.
| Aldehyde Precursor | Ketone Precursor | Resulting Chalcone Analogue Structure |
| 1-Benzothiophene-3-carbaldehyde | Acetophenone (B1666503) | (E)-1-phenyl-3-(1-benzothiophen-3-yl)prop-2-en-1-one |
| 1-Benzothiophene-3-carbaldehyde | 4-Hydroxyacetophenone | (E)-3-(1-benzothiophen-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
| 1-Benzothiophene-3-carbaldehyde | 2-Acetylthiophene | (E)-3-(1-benzothiophen-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one |
| Benzaldehyde | 3-Acetyl-1-benzothiophene | (E)-1-(1-benzothiophen-3-yl)-3-phenylprop-2-en-1-one |
| 4-Nitrobenzaldehyde | 3-Acetyl-1-benzothiophene | (E)-1-(1-benzothiophen-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Applications in Materials Science (Excluding Clinical/Safety)
The benzothiophene scaffold is a critical component in the field of materials science, particularly for organic electronics. morressier.com Derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT) are among the most successful organic semiconductors, demonstrating high chemical stability and excellent charge carrier mobility in devices like organic field-effect transistors (OFETs). researchgate.netnih.gov The inherent properties of the fused thiophene (B33073) ring system facilitate efficient π-π stacking and charge transport in the solid state. researchgate.net
The structure of this compound, which features an extended π-conjugated system linking the electron-donating benzothiophene unit to the electron-accepting carbonyl group, is characteristic of a donor-π-acceptor (D-π-A) architecture. Such molecules are of significant interest for applications in optoelectronics and nonlinear optics. The intramolecular charge-transfer (ICT) character can lead to desirable photophysical properties, including strong fluorescence. rsc.org Benzothiophene-based chalcones have been investigated as photoluminescent chemosensors, demonstrating their potential in materials designed for sensing and imaging applications. rsc.orgresearchgate.net
The combination of the stable, high-mobility benzothiophene core with the versatile and electronically active chalcone bridge makes the title compound and its derivatives promising candidates for the development of new solution-processable organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and active components in solar cells. nih.govresearchgate.net
| Structural Feature | Property | Potential Application |
| Benzothiophene Core | High charge carrier mobility, thermal stability | Organic Field-Effect Transistors (OFETs) |
| α,β-Unsaturated Ketone | Extended π-conjugation, electron acceptor | Organic Semiconductors |
| Donor-π-Acceptor (D-π-A) System | Intramolecular Charge Transfer (ICT) | Fluorescent Materials, Chemosensors |
| Entire Conjugated Molecule | Photoluminescence | Organic Light-Emitting Diodes (OLEDs) |
Role in Catalysis or as a Ligand in Organometallic Chemistry
Chalcones are recognized for their ability to act as effective ligands in organometallic chemistry. nih.gov The presence of the α,β-unsaturated carbonyl group provides a key coordination site. Specifically, the oxygen atom of the carbonyl group can readily coordinate to a metal center. When combined with other nearby donor atoms, such as a phenolic hydroxyl group or a heteroatom within one of the aromatic rings, chalcones can function as bidentate or even polydentate chelating ligands, forming stable metal complexes. alliedacademies.org
In this compound, both the carbonyl oxygen and the sulfur atom of the benzothiophene ring are potential donor sites. This allows the molecule to act as a bidentate S,O-ligand, forming a chelate ring with a transition metal ion. The formation of such metal-chalcone complexes can significantly alter the electronic properties and reactivity of the organic scaffold. alliedacademies.orgwisdomlib.org These complexes have been investigated for various applications, including their potential as catalysts. The coordination of the chalcone to a metal center can influence the reactivity of the enone system, potentially enabling new catalytic transformations.
| Potential Donor Atoms | Ligand Type | Metal Ion Examples | Potential Complex Geometry |
| Carbonyl Oxygen | Monodentate | Pd(II), Pt(II), Ru(III) | Varies |
| Carbonyl Oxygen, Thiophene Sulfur | Bidentate (S,O-chelation) | Cu(II), Ni(II), Co(II), Fe(III) | Octahedral, Square Planar |
Future Research Directions and Unexplored Avenues for 3e 4 1 Benzothiophen 3 Yl but 3 En 2 One
Novel Synthetic Routes and Sustainable Chemistry Innovations
While classical methods like the Claisen-Schmidt condensation are applicable for the synthesis of benzothiophene-based chalcones, future research should prioritize the development of more sustainable and efficient synthetic protocols. benthamscience.comsaudijournals.com Green chemistry principles offer a valuable framework for this endeavor. rjpn.org
Exploration of the following areas could yield significant advancements:
Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to drastically reduce reaction times and improve yields for the condensation of 1-benzothiophen-3-carbaldehyde with acetone (B3395972). benthamscience.com The high efficiency of microwave heating can lead to cleaner reactions with fewer byproducts.
Solvent-Free Reactions: Investigating solid-state or solvent-free reaction conditions, potentially using catalysts like potassium hydroxide (B78521), can minimize the environmental impact associated with volatile organic solvents. frontiersin.org
Biocatalysis: The use of enzymes as catalysts for the aldol (B89426) condensation could offer high stereoselectivity and operate under mild, environmentally benign conditions. rjpn.org
Ionic Liquids: These compounds can serve as both catalysts and recyclable reaction media, offering a greener alternative to traditional solvents and catalysts. frontiersin.org
These green methodologies not only align with the growing demand for sustainable chemical processes but also have the potential to unlock novel synthetic pathways to (3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one and its derivatives.
Discovery of Unexpected Reactivity and Mechanistic Pathways
The reactivity of this compound is largely dictated by the electrophilic nature of the α,β-unsaturated carbonyl system and the aromatic benzothiophene (B83047) ring. nih.govnih.gov Future research should aim to uncover novel and unexpected reactivity patterns.
Key areas for investigation include:
Reactions with Binucleophiles: The reaction of the enone system with various binucleophiles could lead to the formation of novel heterocyclic systems. researchgate.net Understanding the regioselectivity of these reactions will be crucial.
Electrophilic Substitution on the Benzothiophene Ring: While the enone moiety deactivates the benzothiophene ring towards electrophilic attack, exploring forceful reaction conditions or the use of highly reactive electrophiles could lead to interesting functionalization at the 2, 4, or 7-positions. researchgate.net
Photochemical Reactions: The conjugated π-system of the molecule suggests a rich photochemical reactivity. Investigating [2+2] cycloadditions or other photochemical transformations could yield unique molecular architectures.
Metal-Catalyzed Reactions: The benzothiophene ring and the enone double bond can both participate in various metal-catalyzed cross-coupling and cycloaddition reactions, offering a vast potential for structural diversification.
Detailed mechanistic studies, employing techniques such as kinetic analysis and isotopic labeling, will be essential to understand the underlying pathways of these new reactions.
Advanced Computational Predictions and Experimental Verification
Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental efforts. For this compound, a combination of computational and experimental approaches can accelerate discovery.
Future research in this area should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, vibrational frequencies, and reactivity of the molecule. niscpr.res.inplos.org This can help in predicting sites of nucleophilic and electrophilic attack and understanding reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and their biological activities are tested, QSAR models can be developed to correlate molecular descriptors with activity, aiding in the design of more potent compounds. researchgate.net
Molecular Docking Studies: For potential biological applications, molecular docking can be used to predict the binding modes of this compound and its analogs with specific protein targets. ijpsjournal.com
Experimental Verification: It is crucial to experimentally validate the computational predictions. This involves synthesizing the predicted compounds and evaluating their properties and reactivity through spectroscopic and analytical techniques.
This synergistic approach between computational prediction and experimental verification will be instrumental in the rational design of new chemical entities based on the this compound scaffold.
Exploration of Structure-Property Relationships for New Chemical Entities
The benzothiophene nucleus is a common feature in many biologically active compounds. ktu.edunih.gov By systematically modifying the structure of this compound and evaluating the resulting changes in physical, chemical, and biological properties, valuable structure-property relationships (SPRs) can be established.
Key areas for exploration include:
Synthesis of Derivatives: A library of derivatives can be synthesized by introducing various substituents on the benzothiophene ring and at the methyl group of the enone moiety.
Evaluation of Biological Activity: The synthesized compounds can be screened for a range of biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, given the known pharmacological profiles of benzothiophenes and chalcones. ijpsjournal.comglobalresearchonline.net
Analysis of Physicochemical Properties: Properties such as solubility, lipophilicity, and electronic properties should be measured and correlated with the observed biological activities.
Elucidation of SPRs: By analyzing the collected data, researchers can identify the key structural features that govern the observed properties, providing a roadmap for the design of new molecules with desired characteristics.
Integration with Emerging Technologies in Chemical Synthesis (e.g., Microfluidics, Automation)
Emerging technologies in chemical synthesis offer opportunities to produce this compound and its derivatives with greater efficiency, control, and safety.
The integration of the following technologies should be explored:
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. springerprofessional.deresearchgate.net This technology is particularly well-suited for optimizing reaction conditions and for the safe handling of hazardous reagents. nih.gov
Automated Synthesis Platforms: Automated systems can be employed for the high-throughput synthesis and purification of a library of derivatives, significantly accelerating the drug discovery and materials science research process.
Microfluidic Devices: Microreactors can provide enhanced heat and mass transfer, leading to faster and more efficient reactions. They are also ideal for performing reactions with small quantities of material, which is advantageous in the early stages of research.
By embracing these modern synthetic technologies, the exploration of the chemical space around this compound can be conducted at an unprecedented pace, unlocking its full potential for various applications.
Q & A
Q. What are the optimal synthetic routes for (3E)-4-(1-benzothiophen-3-yl)but-3-en-2-one, and how can yield and purity be improved?
Methodological Answer: Synthesis optimization involves selecting catalysts, controlling reaction conditions, and purification techniques. Palladium-catalyzed cross-coupling reactions (e.g., Heck reactions) are effective for constructing the α,β-unsaturated ketone backbone. Key parameters:
- Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ (0.5–2 mol%) .
- Solvent: Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature: 80–100°C for 12–24 hours to ensure complete enone formation.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate isomers .
Table 1: Representative Synthetic Conditions and Outcomes
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) | Isomer Ratio (E/Z) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | DMF | 90 | 18 | 65 | 98% | 1.5:1 |
| Pd(PPh₃)₄ | THF | 80 | 24 | 72 | 95% | 2:1 |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₄H₁₂OS, [M]⁺ calcd. 228.0609) and detect isotopic patterns .
- NMR Spectroscopy:
- X-ray Crystallography: Resolve E/Z isomerism and confirm stereochemistry (e.g., torsion angles > 150° for E isomers) .
- Melting Point Analysis: Compare with literature values (e.g., 178–180°C for analogs) to assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from variations in isomer ratios, impurities, or assay conditions. To address this:
- Isomer Separation: Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate pure E and Z isomers .
- Bioactivity Assays: Test each isomer separately in dose-response studies (e.g., IC₅₀ values) against controls.
- Data Validation: Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Table 2: Example Bioactivity Data for E/Z Isomers
| Isomer | Assay Type | Target Protein | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| E | Enzyme Inhibition | Kinase X | 0.8 | |
| Z | Enzyme Inhibition | Kinase X | 12.4 |
Q. What computational strategies predict the compound’s reactivity and interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone moiety is electrophilic (LUMO ≈ -1.5 eV) .
- Molecular Docking: Simulate binding to proteins (e.g., kinases) using AutoDock Vina. Key interactions:
- Hydrogen bonding between the carbonyl group and Lys123.
- π-π stacking of benzothiophene with Phe156 .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. How does substituent modification (e.g., bromine, methoxy groups) influence the compound’s physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Br): Increase electrophilicity of the enone system, enhancing reactivity in Michael additions. Brominated analogs show red-shifted UV-Vis absorption (λₘₐₓ ≈ 320 nm) .
- Electron-Donating Groups (e.g., OCH₃): Stabilize the enone via resonance, reducing oxidation potential (Eₚₐ ≈ 0.5 V vs. SCE) .
Table 3: Substituent Effects on Key Properties
| Substituent | LogP | λₘₐₓ (nm) | Melting Point (°C) |
|---|---|---|---|
| -H | 2.1 | 285 | 178–180 |
| -Br | 2.8 | 320 | 191–193 |
| -OCH₃ | 1.7 | 295 | 157–159 |
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for synthesis/purification steps due to volatile solvents (e.g., DMF, THF).
- Waste Disposal: Collect organic waste in halogen-resistant containers; incinerate at 1200°C for complete decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
